molecular formula C22H21F3N4O2 B2695537 1-methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1396861-29-2

1-methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2695537
CAS No.: 1396861-29-2
M. Wt: 430.431
InChI Key: MFPBYSMDWQTQFJ-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-3-(1-(2-(trifluoromethyl)benzoyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
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Scientific Research Applications

Organometallic Chemistry and Catalysis

Research in organometallic chemistry has explored the use of triazole-based ligands for designing novel catalysts. For instance, half-sandwich Ruthenium(II) complexes incorporating 1,2,3-triazole-based organosulfur/-selenium ligands have been investigated for their catalytic activities. These studies highlight the potential of triazole derivatives in enhancing catalytic efficiencies for reactions such as alcohol oxidation and transfer hydrogenation of ketones, pointing towards the versatility of triazole and its derivatives in catalysis and organometallic complexes (Saleem et al., 2013).

Antimicrobial Research

Triazole derivatives have been evaluated for their antimicrobial properties, showcasing their potential as antibacterial and antifungal agents. A study on novel 1,2,4-triazole derivatives revealed significant antimicrobial activity, suggesting the utility of these compounds in developing new antimicrobial agents. This research area is particularly relevant given the ongoing need for novel antibiotics and antifungals to combat resistant strains of bacteria and fungi (Jadhav et al., 2017).

Enzyme Inhibition

Compounds featuring triazole and piperidine moieties have been studied for their potential as enzyme inhibitors, which is crucial for therapeutic applications, especially in treating diseases such as Alzheimer's. The synthesis and biological evaluation of such compounds highlight their importance in medicinal chemistry, offering pathways for the development of new drugs with specific enzyme inhibitory activities (Sugimoto et al., 1990).

Molecular Docking and Drug Design

Triazole derivatives have been subject to molecular docking studies to evaluate their binding affinities towards specific protein targets, a key step in drug design and development. Such studies can provide valuable insights into the structural requirements for the activity of triazole derivatives against various diseases, demonstrating the compound's potential in the realm of computational chemistry and drug discovery (Karayel, 2021).

Properties

IUPAC Name

2-methyl-4-phenyl-5-[1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-27-21(31)29(16-9-3-2-4-10-16)19(26-27)15-8-7-13-28(14-15)20(30)17-11-5-6-12-18(17)22(23,24)25/h2-6,9-12,15H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPBYSMDWQTQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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